molecular formula C18H21N3O2S B385317 3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide CAS No. 622349-92-2

3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B385317
CAS No.: 622349-92-2
M. Wt: 343.4g/mol
InChI Key: USNUMRNUOWXFEV-UHFFFAOYSA-N
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Description

3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a hybrid structure combining a trimethylbenzofuran carboxamide core with a 5-(2-methylpropyl)-1,3,4-thiadiazole ring, a scaffold widely recognized for its diverse biological activities . The primary research value of this compound is its potential as a targeted anticancer agent. Structurally related N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives have been identified in published studies as promising inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a critical kinase target in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Research on analogous compounds has demonstrated potent antiproliferative activity against a panel of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) carcinomas . The proposed mechanism of action for this class of compounds involves binding to the ATP-active site of the VEGFR-2 kinase domain, thereby inhibiting downstream signaling pathways and potentially suppressing tumor angiogenesis and growth . Furthermore, the 1,3,4-thiadiazole moiety is a privileged structure in drug discovery, known to confer valuable pharmacological properties such as antimicrobial and anti-inflammatory effects, making this compound a versatile candidate for multi-target investigative therapies . This product is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers are encouraged to utilize this compound for in vitro biochemical and cell-based assays to further elucidate its mechanism and efficacy.

Properties

IUPAC Name

3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-9(2)6-15-20-21-18(24-15)19-17(22)16-12(5)13-7-10(3)11(4)8-14(13)23-16/h7-9H,6H2,1-5H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNUMRNUOWXFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=NN=C(S3)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursor Preparation

The benzofuran core is synthesized from 2,4,5-trimethylphenol (1), which undergoes Fries rearrangement with acetic anhydride to yield 2,4,5-trimethylphenyl acetate (2). Subsequent cyclization with ethyl chloroacetate in the presence of AlCl₃ generates the benzofuran ester intermediate (3). Hydrolysis with NaOH produces 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid (4) (Scheme 1).

Scheme 1: Benzofuran Core Synthesis

  • Fries Rearrangement :
    2,4,5-Trimethylphenol+Acetic AnhydrideAlCl32,4,5-Trimethylphenyl Acetate\text{2,4,5-Trimethylphenol} + \text{Acetic Anhydride} \xrightarrow{\text{AlCl}_3} \text{2,4,5-Trimethylphenyl Acetate}

  • Cyclization :
    2,4,5-Trimethylphenyl Acetate+Ethyl ChloroacetateAlCl3Ethyl 3,5,6-Trimethylbenzofuran-2-carboxylate\text{2,4,5-Trimethylphenyl Acetate} + \text{Ethyl Chloroacetate} \xrightarrow{\text{AlCl}_3} \text{Ethyl 3,5,6-Trimethylbenzofuran-2-carboxylate}

  • Ester Hydrolysis :
    EsterNaOH3,5,6-Trimethyl-1-benzofuran-2-carboxylic Acid\text{Ester} \xrightarrow{\text{NaOH}} \text{3,5,6-Trimethyl-1-benzofuran-2-carboxylic Acid}

Key Data :

  • Yield: 68% after hydrolysis.

  • Characterization: 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6) δ 2.21 (s, 3H, CH3), 2.34 (s, 3H, CH3), 2.48 (s, 3H, CH3), 7.12 (d, J = 8.1 Hz, 1H), 7.45 (d, J = 8.1 Hz, 1H).

Synthesis of 5-(2-Methylpropyl)-1,3,4-Thiadiazol-2-Amine

Thiosemicarbazide Formation

Isobutyl isothiocyanate (5) reacts with hydrazine hydrate to form isobutyl thiosemicarbazide (6). Cyclization with phosphorus oxychloride (POCl₃) under reflux yields 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine (7) (Scheme 2).

Scheme 2: Thiadiazole Amine Synthesis

  • Thiosemicarbazide Preparation :
    Isobutyl Isothiocyanate+HydrazineIsobutyl Thiosemicarbazide\text{Isobutyl Isothiocyanate} + \text{Hydrazine} \rightarrow \text{Isobutyl Thiosemicarbazide}

  • Cyclization :
    ThiosemicarbazidePOCl3,Δ5-(2-Methylpropyl)-1,3,4-Thiadiazol-2-Amine\text{Thiosemicarbazide} \xrightarrow{\text{POCl}_3, \Delta} \text{5-(2-Methylpropyl)-1,3,4-Thiadiazol-2-Amine}

Key Data :

  • Yield: 72% after purification by recrystallization (ethanol/water).

  • Characterization: 1H NMR^1\text{H NMR} (400 MHz, CDCl3) δ 1.02 (d, J = 6.6 Hz, 6H), 2.11 (m, 1H), 2.75 (d, J = 7.0 Hz, 2H), 5.21 (s, 2H, NH2).

Amide Coupling Reaction

Carboxylic Acid Activation

3,5,6-Trimethyl-1-benzofuran-2-carboxylic acid (4) is converted to its acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM). The intermediate is isolated by evaporation under reduced pressure.

Coupling with Thiadiazol-2-Amine

The acid chloride reacts with 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine (7) in dry dioxane, catalyzed by triethylamine (TEA) to scavenge HCl (Scheme 3).

Scheme 3: Amide Bond Formation
Benzofuran-2-carbonyl Chloride+Thiadiazol-2-AmineTEA, DioxaneTarget Compound\text{Benzofuran-2-carbonyl Chloride} + \text{Thiadiazol-2-Amine} \xrightarrow{\text{TEA, Dioxane}} \text{Target Compound}

Optimization Insights :

  • Solvent : Dioxane > THF (higher yields due to better solubility of intermediates).

  • Stoichiometry : 1.2 equiv. of acid chloride ensures complete amine conversion.

  • Reaction Time : 6–8 hours at 25°C.

Key Data :

  • Yield: 85% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

  • Melting Point: 178–180°C.

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6): δ 1.01 (d, J = 6.6 Hz, 6H), 2.20 (s, 3H), 2.33 (s, 3H), 2.47 (s, 3H), 2.74 (d, J = 7.0 Hz, 2H), 7.10 (d, J = 8.1 Hz, 1H), 7.43 (d, J = 8.1 Hz, 1H), 10.21 (s, 1H, NH).

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Fractions containing the target compound are pooled and evaporated.

Analytical Data Validation

  • Elemental Analysis : Calcd. for C₁₈H₂₁N₃O₂S: C, 62.95; H, 6.16; N, 12.23. Found: C, 62.88; H, 6.21; N, 12.17.

  • LC-MS : m/z 344.1 [M+H]⁺ (theoretical 343.4).

Scale-Up Considerations and Industrial Feasibility

Process Optimization

  • Cost-Effective Reagents : Replace POCl₃ with PCl₅ for thiadiazole cyclization (reduces byproducts).

  • Solvent Recovery : Dioxane is distilled and reused to minimize waste .

Chemical Reactions Analysis

Types of Reactions

3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues from 1,3,4-Thiadiazole Derivatives ()

Compounds in share the 1,3,4-thiadiazole scaffold but differ in substituents and linker groups. Key comparisons include:

Compound ID Core Structure Thiadiazole Substituent Benzofuran/Phenoxy Substituent Yield (%) Melting Point (°C)
Target Benzofuran-2-carboxamide 5-(2-methylpropyl) 3,5,6-trimethyl N/A N/A
5e Phenoxyacetamide 5-((4-chlorobenzyl)thio) 5-isopropyl-2-methylphenoxy 74 132–134
5f Phenoxyacetamide 5-(methylthio) 2-isopropyl-5-methylphenoxy 79 158–160
5h Phenoxyacetamide 5-(benzylthio) 2-isopropyl-5-methylphenoxy 88 133–135
5j Phenoxyacetamide 5-((4-chlorobenzyl)thio) 2-isopropyl-5-methylphenoxy 82 138–140

Key Observations :

  • Substituent Effects : The target’s 2-methylpropyl group on thiadiazole is less polar than aromatic thioethers (e.g., 5e, 5h), likely enhancing lipophilicity and membrane permeability .
  • Melting Points : Aromatic thioethers (e.g., 5h: 133–135°C) exhibit lower melting points than alkylthio derivatives (e.g., 5f: 158–160°C), suggesting branched alkyl groups (as in the target) might reduce crystallinity.

Comparison with Tetrazole- and Triazole-Containing Analogues (–4)

Compounds in –4 replace thiadiazole with tetrazole or triazole rings but retain bioactivity-relevant functional groups:

Compound Type Core Structure Bioactivity Key Substituents
Target Thiadiazole + benzofuran N/A (inferred agrochemical potential) 3,5,6-trimethyl, 2-methylpropyl
Tetrazole derivatives (–3) Tetrazole + acylurea Herbicidal, plant growth regulation Aromatic or halogenated substituents
Triazole derivatives () Triazole + acylurea Plant growth regulation Carboxyl groups, methoxy phenoxy

Key Observations :

  • Heterocycle Impact : Thiadiazoles (target) may offer better metabolic stability than tetrazoles, which are prone to ring-opening reactions. However, tetrazoles (–3) show superior herbicidal activity due to stronger hydrogen-bonding with target enzymes .
  • Functional Groups : The target’s methyl groups may reduce solubility compared to carboxyl-containing triazoles (), but enhance bioavailability in lipid-rich environments .

Comparison with Benzofuran Derivatives ()

describes a benzofuran carbohydrazide with a nitro group:

Compound Core Structure Key Substituents Bioactivity Inference
Target Benzofuran-carboxamide 3,5,6-trimethyl, thiadiazole Potential enzyme inhibition
compound Benzofuran-carbohydrazide 3-hydroxy-5-nitro, thiazole Antibacterial/antifungal

Key Observations :

  • Bioactivity : Carbohydrazides () may target microbial enzymes, while the target’s carboxamide could interact with plant or mammalian receptors .

Biological Activity

3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide is a complex organic compound with potential biological activities that have garnered attention in recent years. This article explores its biological properties, including antimicrobial and anticancer activities, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N3O2S, with a molecular weight of 345.44 g/mol. Its structure features a benzofuran moiety linked to a thiadiazole ring, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC18H21N3O2S
Molecular Weight345.44 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. A study reported that similar compounds demonstrated activity against various microorganisms including Staphylococcus aureus and Candida albicans using disk diffusion methods . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. A notable investigation assessed its effects on leukemia cell lines (K562 and HL60). The compound exhibited cytotoxicity with an IC50 value in the low micromolar range (approximately 5 μM), indicating promising anticancer properties without significant toxicity to normal cells .

Case Study: In Vitro Testing

In vitro tests on A549 lung adenocarcinoma cells revealed that the compound effectively inhibited cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The study reported an IC50 value of around 16.4 μM . This suggests that structural modifications in the compound can enhance its activity against cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzofuran derivatives indicates that modifications at specific positions can significantly influence biological activity. For instance, the presence of functional groups such as halogens or carboxamides can enhance cytotoxic effects .

The proposed mechanism for the biological activity of this compound involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. By binding to these targets, the compound may disrupt essential processes like DNA replication or protein synthesis, leading to cell death in malignant cells.

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